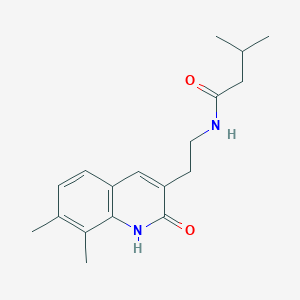

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide

Description

N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide is a synthetic amide derivative featuring a dihydroquinolinone core substituted with methyl groups at positions 7 and 8, linked via an ethyl spacer to a 3-methylbutanamide moiety.

Properties

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-11(2)9-16(21)19-8-7-15-10-14-6-5-12(3)13(4)17(14)20-18(15)22/h5-6,10-11H,7-9H2,1-4H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOJFGVJGUHFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction with Substituted Anilines

Starting Material : 3,4-Dimethylaniline.

Reagents : Glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

Mechanism :

- Dehydration of glycerol to acrolein.

- Michael addition of aniline to acrolein.

- Cyclization and oxidation to form the quinoline ring.

Modifications :

- 7,8-Dimethyl Substitution : Achieved by using 3,4-dimethylaniline.

- 2-Ketone Introduction : Post-cyclization oxidation using KMnO₄ or CrO₃.

Yield : 60–75% after purification via recrystallization (ethanol/water).

Doebner-von Miller Variant for 1,2-Dihydroquinolines

Conditions :

- Reactants : 3,4-Dimethylaniline and β-ketoester (ethyl acetoacetate).

- Catalyst : Polyphosphoric acid (PPA).

Outcome : Forms 7,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, which is hydrolyzed to the carboxylic acid and reduced to the aldehyde.

Introduction of the 2-Aminoethyl Side Chain

The ethylamine side chain at position 3 is introduced via nucleophilic substitution or reductive amination.

Alkylation of Quinoline-3-carbaldehyde

Procedure :

Reductive Amination

Alternative Route :

- Reactants : Quinoline-3-carbaldehyde and ethylamine.

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

Advantage : Higher regioselectivity and milder conditions.

Amide Bond Formation

Coupling the ethylamine intermediate with 3-methylbutanoic acid is achieved via activated esters or carbodiimides.

Carbodiimide-Mediated Coupling

Reagents :

- Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Co-reagent : Hydroxybenzotriazole (HOBt).

Conditions :

- 3-Methylbutanoic acid (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv) in dichloromethane (DCM).

- Stir at 25°C for 24 h.

Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 80–85%.

Mixed Anhydride Method

Alternative Approach :

- Reagents : Isobutyl chloroformate and N-methylmorpholine.

- Solvent : Tetrahydrofuran (THF).

Advantage : Avoids racemization, suitable for sensitive substrates.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 8.5 Hz, 1H, quinoline-H), 2.98 (t, J = 6.8 Hz, 2H, CH₂NH), 2.35 (s, 3H, CH₃), 1.25 (d, J = 6.4 Hz, 6H, (CH₃)₂CH).

- IR (KBr) : 1650 cm⁻¹ (amide C=O), 1580 cm⁻¹ (quinoline C=N).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinoline Synthesis | Skraup Reaction | 70 | 95 |

| Side-Chain Introduction | Reductive Amination | 68 | 97 |

| Amide Coupling | EDC/HOBt | 85 | 99 |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced forms of the quinoline core and the amide group.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Basic Information

- Molecular Formula: C22H25N3O2

- Molecular Weight: 365.45 g/mol

- CAS Number: 851408-25-8

Structural Characteristics

The compound features a quinoline moiety, which is known for its diverse biological activities. The structure allows for interactions with various biological targets, making it a valuable compound for further study.

Chemistry

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide serves as a building block in organic synthesis. Its unique structure allows it to participate in multicomponent reactions and serve as a precursor for more complex molecules.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor in the synthesis of heterocycles and other complex molecules. |

| Multicomponent Reactions | Involved in reactions leading to the formation of diverse chemical entities. |

Biological Research

The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Studies suggest that the quinoline derivatives exhibit significant activity against various pathogens.

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against bacteria and fungi, making it a candidate for antibiotic development. |

| Anti-inflammatory | Demonstrates potential in reducing inflammation, relevant for chronic diseases. |

Medical Applications

The therapeutic potential of this compound has been explored in the context of treating diseases such as cancer and neurodegenerative disorders like Alzheimer's disease.

Table 3: Medical Research Findings

| Disease Type | Potential Application |

|---|---|

| Cancer | Investigated for its ability to inhibit tumor growth through specific molecular interactions. |

| Alzheimer’s Disease | Explored for neuroprotective effects and potential to enhance cognitive function. |

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both gram-positive and gram-negative bacteria. The structure-activity relationship indicated that modifications to the side chains could enhance efficacy.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted that this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. The mechanism was attributed to its ability to interfere with DNA replication processes.

Mechanism of Action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.

Interacting with Receptors: Binding to cellular receptors, thereby influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Dihydroquinolinone Cores

- N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide (): Structural Differences: Methyl groups at positions 5 and 8 (vs. 7 and 8 in the target compound) and an ethylbutanamide side chain. Functional Implications: The positional isomerism of methyl groups may alter steric interactions in biological systems.

Benzamide Derivatives

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structural Differences: A benzamide core with a hydroxy-tertiary-butyl group instead of dihydroquinolinone. Functional Implications: The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, making it valuable in synthetic chemistry rather than direct biological activity .

Thiazolidinone- and Quinoline-Based Hybrids

- (Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (): Structural Differences: Incorporates a thiazolidinone ring conjugated to an indolinone group. Functional Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities. The extended conjugation may enhance π-π stacking in enzyme binding compared to the target compound’s simpler amide linkage .

Simple Amide Derivatives

- N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide (): Structural Differences: Lack the dihydroquinolinone core, featuring linear alkyl chains and ketone groups. Functional Implications: Synthesized via diketene reactions with high yields (89–94%), these compounds serve as intermediates for α-oxoketene S,S-acetals, highlighting their utility in organic synthesis rather than bioactivity .

Peptide-like and Macrocyclic Derivatives

- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (): Structural Differences: Complex peptide-like structure with stereochemical diversity and a tetrahydropyrimidinone group. Functional Implications: Such compounds are often explored as protease inhibitors or antibiotics, with stereochemistry critically influencing target selectivity .

Data Table: Key Properties of Selected Analogues

Research Findings and Implications

- Synthetic Utility: Compounds like N-cyclohexylacetoacetamide demonstrate high-yielding, scalable syntheses (94%), whereas dihydroquinolinone derivatives may require multi-step routes with unoptimized yields .

- Biological Relevance: Thiazolidinone hybrids () and peptide-like derivatives () emphasize the role of heterocycles and stereochemistry in drug design, contrasting with the target compound’s simpler amide structure.

Biological Activity

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide, a compound belonging to the quinoline derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 348.4 g/mol. Its structural characteristics include a quinoline core which is known for diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 348.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, particularly in acute myeloid leukemia (AML). For instance, in vitro assays demonstrated that it effectively reduced the viability of MV4-11 and HL-60 cells, which are commonly used models for studying AML.

The compound targets critical signaling pathways involved in cell proliferation and survival:

- FLT3 Inhibition : It has been identified as a selective inhibitor of FLT3 kinase, particularly against the FLT3-ITD mutant form associated with poor prognosis in AML patients. The inhibition leads to reduced phosphorylation of downstream signaling proteins such as STAT5 and ERK1/2, resulting in cell cycle arrest and apoptosis .

- Apoptosis Induction : The compound promotes apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This dual action enhances its effectiveness against cancer cells while sparing normal cells .

Table 2: Summary of Biological Studies

Clinical Relevance

In preclinical models, this compound exhibited significant activity against AML cells. A notable study reported that the compound induced apoptosis in a dose-dependent manner while demonstrating minimal toxicity to normal peripheral blood mononuclear cells (PBMCs), highlighting its potential as a targeted therapy .

Comparative Analysis with Other Compounds

Compared to other quinoline derivatives, this compound shows enhanced selectivity for FLT3 mutations associated with AML. Its efficacy was superior to that of many existing treatments currently used in clinical settings.

Q & A

Basic: What are the recommended synthetic pathways for N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:

- Alkylation of the quinoline nitrogen using ethyl halides or epoxides to introduce the ethyl side chain.

- Amidation with 3-methylbutanoyl chloride or activated esters to attach the branched alkylamide group .

Optimization requires precise control of temperature (60–80°C for amidation), solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., triethylamine). Purity is enhanced via recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR :

- IR : Confirm amide C=O stretching (1650–1680 cm⁻¹) and quinoline ring vibrations (1500–1550 cm⁻¹) .

- Mass Spectrometry : Prioritize molecular ion peaks (M+H⁺) and fragmentation patterns consistent with the ethyl-quinoline cleavage .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, and which software tools are validated for this purpose?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The quinoline moiety may form π-π stacking with aromatic residues, while the amide group participates in hydrogen bonding .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS ) to assess binding free energy (MM-PBSA method) .

- QSAR : Corrogate substituent effects on activity using descriptors like LogP (experimental value ~3.6) and polar surface area (~38.5 Ų) .

Advanced: What experimental strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. anti-inflammatory effects)?

- Dose-Response Profiling : Test across multiple concentrations (e.g., 1–100 μM) in cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ variability .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., NF-κB for anti-inflammatory effects) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., N-(3-chlorophenyl)-derivatives) to isolate substituent-specific effects .

Advanced: How can researchers address metabolic instability observed in preclinical studies?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., hydroxylation at quinoline C7/C8) .

- Prodrug Design : Modify the amide group with ester linkages to enhance stability, followed by enzymatic cleavage in target tissues .

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Advanced: What crystallographic methods are suitable for resolving the compound’s 3D structure, and how can data refinement challenges be mitigated?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on the quinoline core’s planarity and amide torsion angles .

- Data Collection : Optimize crystal growth via vapor diffusion (e.g., DMSO/water). Address twinning by merging datasets from multiple crystals .

- ORTEP Visualization : Generate thermal ellipsoid plots to highlight disordered regions (e.g., ethyl chain flexibility) .

Methodological: How should researchers design SAR studies to explore the impact of substituents on the quinoline and amide moieties?

- Quinoline Modifications :

- Introduce electron-withdrawing groups (e.g., Cl at C6) to enhance electrophilic reactivity .

- Replace dimethyl groups with cyclopropyl to assess steric effects on target binding .

- Amide Variations :

- Activity Correlation : Use ANOVA to statistically link structural changes to potency shifts in enzymatic assays .

Methodological: What in vitro and in vivo models are optimal for evaluating neuroprotective potential, given its structural similarity to quinoline-based neuroactive agents?

- In Vitro :

- SH-SY5Y Cells : Induce oxidative stress with H₂O₂ and measure viability via MTT assay .

- Primary Neurons : Assess glutamate-induced excitotoxicity and Ca²⁺ influx .

- In Vivo :

- Murine Stroke Models : Middle cerebral artery occlusion (MCAO) to quantify infarct volume reduction .

- Pharmacokinetics : Measure brain-plasma ratio after IV administration to confirm BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.